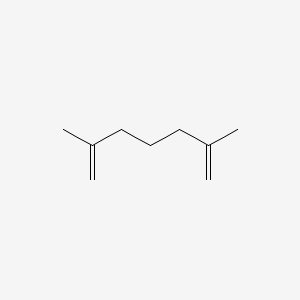

2,6-Dimethyl-1,6-heptadiene

Description

Historical Context and Evolution of Research on Non-Conjugated Dienes

Hydrocarbon compounds with two double bonds in their molecular structure are classified as dienes. taylorandfrancis.com The initial classification of dienes is based on the relative position of these double bonds. When separated by a single bond, they are termed conjugated dienes, which exhibit unique electronic delocalization. Conversely, non-conjugated dienes are organic compounds where the two carbon-carbon double bonds are separated by at least one single bond. fiveable.me This structural arrangement means there is no continuous π-electron delocalization between the double bonds, a key factor that differentiates their stability and reactivity from conjugated systems. fiveable.me

Historically, the double bonds in non-conjugated dienes were considered to behave independently, reacting as if the other was not present. taylorandfrancis.com Research focused on reactions typical of simple alkenes, such as hydrogenation and halogenation, occurring at each double bond separately. However, the evolution of research, aided by advanced spectroscopic and computational methods, has revealed more complex intramolecular interactions. Studies have explored weak molecular orbital interactions, such as "through-bond" and "through-space" effects, which can influence the reactivity of the diene system, even without direct conjugation. diva-portal.orgpublish.csiro.au This deeper understanding has expanded the synthetic utility of non-conjugated dienes beyond simple independent reactions to more complex, controlled transformations.

Structural Characteristics and Reactivity Principles of 2,6-Dimethyl-1,6-heptadiene as a Diolefinic System

This compound, with the chemical formula C₉H₁₆, is a non-conjugated diene where the two double bonds are located at the terminal positions of a seven-carbon chain, with methyl groups at the 2 and 6 positions. nih.gov This structure defines it as an α,ω-diolefin. The defining feature of this diolefinic system is the separation of the two π-systems by a flexible alkyl chain.

The fundamental reactivity principle of this compound is that the two double bonds can react independently in many chemical transformations. However, their proximity within the same molecule allows for intramolecular cyclization reactions, a key aspect of its chemistry. The presence of methyl substituents on the double bonds also influences their reactivity due to steric and electronic effects.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 2,6-dimethylhepta-1,6-diene nih.gov |

| Molecular Formula | C₉H₁₆ nih.gov |

| Molecular Weight | 124.22 g/mol nih.gov |

| CAS Number | 51708-83-9 nih.gov |

| Density | 0.754 g/cm³ stenutz.eu |

| Refractive Index | 1.434 stenutz.eu |

| SMILES | CC(=C)CCCC(=C)C nih.gov |

| InChIKey | JYTKDPUEUXPAOI-UHFFFAOYSA-N nih.gov |

Significance of this compound in Contemporary Organic Synthesis and Polymer Science

The unique structure of this compound makes it a valuable substrate in both organic synthesis and polymer science.

In organic synthesis , it serves as a precursor for constructing more complex molecular architectures. A notable application is in the synthesis of natural products and pheromones. For instance, it has been utilized as a starting material for an efficient, one-flask synthesis of (±)-frontalin, a beetle aggregation pheromone. researchgate.net The diolefinic nature of the molecule allows for selective transformations at one or both double bonds to build the target cyclic ether structure.

In polymer science , this compound and other non-conjugated dienes are important monomers for a specialized type of polymerization known as cyclopolymerization. researchgate.netacs.org In this process, the propagation step involves an intramolecular cyclization reaction followed by intermolecular chain growth. This results in polymers containing cyclic repeating units within the main chain. The copolymerization of non-conjugated dienes with ethylene (B1197577) and other α-olefins, often using metallocene catalysts, is an effective method for introducing unsaturation and branching into polymers like polyethylene (B3416737), thereby modifying their physical properties. researchgate.net The resulting polymers can exhibit desirable characteristics such as specific thermal stability and elasticity. ontosight.ai

Overview of Key Research Domains and Methodological Approaches Relevant to this compound

Research involving this compound is primarily concentrated in the fields of catalysis, polymer chemistry, and synthetic methodology.

Key Research Domains:

Transition Metal-Catalyzed Polymerization: A major area of research is the use of transition metal catalysts, particularly Ziegler-Natta and metallocene systems, to control the polymerization of this compound. researchgate.netacs.org Research focuses on catalyst design to influence polymer microstructure, molecular weight, and the selectivity of cyclization versus linear propagation. researchgate.netacs.org

Cycloaddition Reactions: The diene functionality allows participation in cycloaddition reactions, which are fundamental for creating cyclic and polycyclic structures.

Asymmetric Catalysis: Developing catalytic methods for the enantioselective functionalization of one or both double bonds is a significant goal, enabling the synthesis of chiral molecules from this achiral starting material.

Methodological Approaches:

Spectroscopic Analysis: Characterization of reaction products and polymers derived from this compound relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for determining the structure of the resulting polymers, including the degree of cyclization and the stereochemistry of the repeating units. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations are employed to investigate reaction mechanisms, such as the cyclization pathways in polymerization. acs.org These theoretical studies provide insights into transition states and help predict catalyst performance and product selectivity. researchgate.net

Chromatography: Gas chromatography (GC) and other chromatographic techniques are essential for separating and analyzing the products of reactions involving this compound, particularly in the synthesis of fine chemicals and natural products. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylhepta-1,6-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h1,3,5-7H2,2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTKDPUEUXPAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199661 | |

| Record name | 2,6-Dimethyl-1,6-heptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51708-83-9 | |

| Record name | 2,6-Dimethyl-1,6-heptadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051708839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-1,6-heptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,6 Dimethyl 1,6 Heptadiene

Historical Evolution of Synthetic Pathways to Diene Scaffolds

The synthesis of dienes is a fundamental aspect of organic chemistry. Historically, the development of synthetic pathways to access these motifs has been pivotal for constructing complex molecules. A cornerstone in the history of diene synthesis is the Diels-Alder reaction, first described by Otto Diels and Kurt Alder in 1928. wikipedia.org This reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provided a reliable method for forming six-membered rings and underscored the unique reactivity of diene systems. wikipedia.org While the Diels-Alder reaction itself involves conjugated dienes, its discovery spurred widespread investigation into the reactivity and synthesis of all types of dienes. wikipedia.orgresearchgate.net Early methods often relied on elimination reactions, such as dehydration of alcohols and dehydrohalogenation, to generate the requisite double bonds. uni.edu Over time, the synthetic chemist's toolbox expanded to include a variety of approaches, including organometallic coupling reactions and olefination methods, which offered greater control and versatility in constructing complex diene-containing structures. mdpi.com

Classical Synthetic Approaches for 2,6-Dimethyl-1,6-heptadiene and Analogs

Classical methods remain relevant for the synthesis of this compound and its structural analogs, often involving foundational reactions like Grignard additions and subsequent elimination steps.

Grignard reactions are a robust method for forming carbon-carbon bonds, often serving as a key step in the synthesis of precursors to this compound. A common strategy involves the addition of an organomagnesium halide to a carbonyl compound to create a diene-alcohol intermediate, which can then be further transformed. cdnsciencepub.com

For instance, a precursor alcohol, 2,6-dimethylhepta-1,5-dien-3-ol, can be synthesized by reacting 1-chloro-3-methyl-but-2-ene with 2-methylpropenal in the presence of zinc powder and saturated ammonium (B1175870) chloride. psu.edu Another approach involves the reaction of methacrolein (B123484) with isopentenylmagnesium bromide to yield 2,6-dimethyl-1,5-heptadien-3-ol. Similarly, the reaction of methyl magnesium bromide with N1,N5-dimethoxy-N1,N5-dimethylglutaramide in tetrahydrofuran (B95107) (THF) produces heptane-2,6-dione, a diketone that could conceptually be converted to the target diene through a double olefination reaction. chemicalbook.com

A notable synthesis involves the preparation of lavandulol, a related terpenic alcohol, by reacting isoprene (B109036) and prenyl chloride with magnesium in a cyclic ether solvent. google.com This forms a Grignard reagent that, upon oxidation and hydrolysis, yields the alcohol. google.com These alcohol intermediates are crucial, as they set the stage for subsequent elimination reactions to form the final diene product.

Table 1: Examples of Grignard and Related Reactions for Diene Precursors

| Reactant 1 | Reactant 2 | Reagent(s) | Intermediate Product |

|---|---|---|---|

| 2-Methylpropenal | 1-Chloro-3-methyl-but-2-ene | Zn, NH₄Cl, THF | 2,6-Dimethylhepta-1,5-dien-3-ol psu.edu |

| Methacrolein | Isopentenylmagnesium bromide | THF | 2,6-Dimethyl-1,5-heptadien-3-ol |

| Isoprene | Prenyl chloride | Mg, cyclic ether | Lavandulol Grignard Reagent google.com |

Elimination reactions are a direct method for introducing the double bonds required for a diene scaffold. The most common precursor for this strategy is an alcohol, which can undergo dehydration. For example, H-β zeolite has been used as a catalyst for the dehydration of 2,6-dimethyl-5-hepten-2-ol, which results in a mixture of diene products, including this compound and 2,6-dimethyl-2,5-heptadiene. acs.org

Another classical elimination pathway is pyrolysis. The pyrolysis of 3,4-diacetoxyheptane at high temperatures (585°C) has been used to synthesize 2,4-heptadiene (B15475853) through the elimination of acetic acid. uni.edu This vapor-phase elimination demonstrates a high-temperature approach to forming conjugated dienes, a principle that can be conceptually applied to the synthesis of non-conjugated dienes from appropriate precursors. uni.edu

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is another foundational elimination strategy. An improved process for the hydrohalogenation of conjugated dienes like myrcene (B1677589) and isoprene has been developed using a copper catalyst in the presence of an organic amine, which produces haloalkene intermediates that could potentially undergo a second elimination step to form a diene. google.com

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds (aldehydes or ketones) and phosphorus ylides. iitk.ac.in Conceptually, this reaction can be applied to synthesize this compound.

A plausible two-step retrosynthetic analysis would disconnect the target molecule at its two double bonds. This suggests a synthesis starting from a central diketone, heptane-2,6-dione. A double Wittig reaction on this diketone using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would theoretically yield this compound.

Conceptual Wittig Synthesis:

Step 1: Formation of the ylide by reacting triphenylphosphine (B44618) with methyl halide.

Step 2: Reaction of two equivalents of the ylide with heptane-2,6-dione to form the two terminal double bonds simultaneously.

The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are versatile tools for creating diene systems. thieme-connect.de Strategies include reacting an α,β-unsaturated aldehyde with a non-stabilized ylide or reacting an allylic ylide with a saturated aldehyde. researchgate.net For non-conjugated dienes, a bis-phosphorus ylide could react with two separate carbonyl compounds, or a molecule containing two carbonyl groups could react with the ylide, as in the conceptual approach using heptane-2,6-dione. iitk.ac.in

Modern and Advanced Synthetic Strategies for this compound

Modern synthetic efforts often focus on catalytic methods to improve efficiency, selectivity, and sustainability.

Catalytic pyrolysis has emerged as a significant method for converting waste materials into valuable chemicals. Notably, this compound has been identified as a product from the fast pyrolysis of waste tires. nih.govunlp.edu.ar This thermochemical process breaks down the polymeric constituents of tires, such as polyisoprene and butadiene rubber, into a variety of smaller molecules. nih.gov The use of catalysts, such as noble metals (Pd, Pt, Au) on titanate nanotube supports, can influence the distribution of these products. nih.govunlp.edu.ar

Table 2: Identification of this compound in Pyrolysis

| Feedstock | Process | Catalyst | Key Product Identified |

|---|---|---|---|

| Waste Tires | Fast Pyrolysis | Noble-metal-based | This compound nih.govunlp.edu.ar |

In the realm of liquid-phase catalysis, heteropoly acids have been shown to act as bifunctional catalysts for diene synthesis, facilitating both the primary reaction and subsequent oxidation in one pot. scirp.org While often applied to conjugated dienes, the principles of liquid-phase catalysis using transition metals are broadly applicable. scirp.orgrcsi.science These methods can offer high selectivity under milder reaction conditions compared to high-temperature pyrolysis. rcsi.sciencercsi.science For example, the selective hydrogenation of alicyclic dienes has been studied in the liquid phase using a palladium catalyst, demonstrating the fine control achievable with modern catalytic systems. rcsi.science

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₆ |

| 2,6-Dimethyl-1,5-heptadien-3-ol | C₉H₁₆O |

| 2,6-Dimethyl-2,5-heptadiene | C₉H₁₆ |

| 2,6-Dimethyl-5-hepten-2-ol | C₉H₁₆O |

| 1-Chloro-3-methyl-but-2-ene | C₅H₉Cl |

| 2,4-Heptadiene | C₇H₁₂ |

| 2-Methylpropenal (Methacrolein) | C₄H₆O |

| 3,4-Diacetoxyheptane | C₁₁H₂₀O₄ |

| Heptane-2,6-dione | C₇H₁₂O₂ |

| Isoprene | C₅H₈ |

| Isopentenylmagnesium bromide | C₅H₉BrMg |

| Lavandulol | C₁₀H₁₈O |

| Methyl magnesium bromide | CH₃BrMg |

| Methylenetriphenylphosphorane | C₁₉H₁₈P |

| Myrcene | C₁₀H₁₆ |

| N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide | C₉H₁₈N₂O₄ |

| Prenyl chloride | C₅H₉Cl |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (Conceptual)

Cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. wur.nl These reactions, typically catalyzed by transition metals like palladium or nickel, involve the coupling of two different fragments, an organometallic component and an organic halide or pseudohalide. wur.nlrsc.org Conceptually, the synthesis of this compound can be envisioned through several cross-coupling approaches, allowing for the strategic connection of key building blocks.

A plausible disconnection approach for this compound via a cross-coupling reaction is shown below. This strategy involves coupling a C5 unit with two C2 units or a C7 unit with two C1 units. For instance, a central five-carbon chain with two reactive sites could be coupled with two molecules of a vinyl-containing organometallic reagent. Alternatively, a seven-carbon dihalide could be coupled with methyl-containing organometallic reagents.

Conceptual Disconnection Strategies:

| Disconnection Strategy | Fragment 1 (Electrophile) | Fragment 2 (Nucleophile) | Coupling Type (Example) |

| Strategy A: C5 + 2 x C2 | 1,5-Dihalo-2-methylpentane | Vinyl organometallic (e.g., Vinylmagnesium bromide) | Kumada / Negishi |

| Strategy B: C7 + 2 x C1 | 1,6-Dichloro-2,6-heptadiene | Methyl organometallic (e.g., Methylzinc chloride) | Negishi |

| Strategy C: C4 + C5 | 4-Bromo-1-butene | Isopentenyl organometallic (e.g., Isopentenylmagnesium bromide) | Kumada |

| Strategy D: C3 + C6 | 3-Bromopropene (Allyl bromide) | 4-Methyl-3-pentenyl organometallic | Kumada / Suzuki |

One of the most well-established cross-coupling methods is the Suzuki coupling, which utilizes an organoboron species with an organic halide. A conceptual Suzuki coupling route to a precursor of this compound could involve the reaction of a vinylboronic acid with an appropriate alkyl halide. Similarly, the Heck reaction, which couples an alkene with an organic halide, could be employed. For example, the Heck reaction between 4-bromotoluene (B49008) and 3-methyl-3-buten-1-ol (B123568) has been described for the regioselective synthesis of a precursor to 2,6-dimethylnaphthalene, demonstrating the utility of this reaction type in building related carbon skeletons. colab.ws

Metathesis Reactions for Olefin Construction (e.g., Cross-Metathesis)

Olefin metathesis is a powerful reaction that enables the rearrangement of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. researchgate.net This methodology offers a direct route to the construction of olefins and includes variations such as ring-closing metathesis (RCM), acyclic diene metathesis (ADMET), and cross-metathesis (CM). rsc.org For the synthesis of a non-conjugated diene like this compound, cross-metathesis is a conceptually appealing strategy.

Cross-metathesis involves the reaction between two different alkenes to form new alkene products. caltech.edu To synthesize this compound, one could conceptually react a terminal alkene with a more substituted alkene in the presence of a suitable metathesis catalyst, such as a Grubbs or Schrock catalyst. researchgate.net A potential cross-metathesis approach could involve the reaction of 1,5-hexadiene (B165246) with isobutylene. The catalyst would facilitate the cleavage and reformation of the double bonds to yield the desired product and ethylene (B1197577) as a volatile byproduct, which helps to drive the reaction forward.

Conceptual Cross-Metathesis Route:

CH2=CH(CH2)2CH=CH2 + 2 CH2=C(CH3)2 → CH2=C(CH3)(CH2)3C(CH3)=CH2 + 2 CH2=CH2

However, controlling the selectivity of cross-metathesis reactions can be challenging, as self-metathesis of the starting materials can lead to a mixture of products. caltech.edu The success of this approach would depend on the relative reactivities of the olefins and the choice of catalyst. For instance, the reaction of olefins with significantly different electronic properties can sometimes lead to higher yields of the desired cross-product. caltech.edu While the direct application of CM to synthesize this specific diene is not widely documented, the principles of metathesis are well-established for similar systems. For example, acyclic diene metathesis (ADMET) is used to polymerize α,ω-dienes, showcasing the fundamental reactivity of these systems under metathesis conditions. rsc.org

Green Chemistry Principles and Sustainable Routes in Diene Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. nih.gov In the context of diene synthesis, these principles can be applied through several avenues, including the use of catalytic reactions, atom-economical transformations, and environmentally benign solvents. nih.govthe-gist.org

The Diels-Alder reaction, a [4+2] cycloaddition to form six-membered rings, is often cited as a prime example of a green reaction due to its 100% theoretical atom economy. nih.gov While not a direct synthesis of an acyclic diene like this compound, the principles learned from greening the Diels-Alder reaction are broadly applicable. For instance, the use of water or bio-based solvents like glycerol (B35011) can significantly enhance reaction rates and selectivity, reducing the reliance on volatile organic compounds (VOCs). nih.govrsc.org

Metathesis reactions also align well with green chemistry principles. rsc.org Acyclic diene metathesis (ADMET) polymerization, for example, can be conducted under mild, solvent-free conditions, generating only a volatile byproduct (ethylene), which leads to high atom economy. rsc.org The catalysts used are highly efficient, requiring only small amounts (catalytic quantities), which minimizes waste. rsc.org

The development of synthetic routes from bio-based feedstocks is another cornerstone of sustainable chemistry. Furan derivatives, which can be obtained from biomass, are versatile building blocks. Research has shown the synthesis of α,ω-diene monomers from bis(hydroxymethyl)furan, which can then be polymerized via ADMET, highlighting a pathway from renewable resources to complex diene-containing structures. rsc.org

Key Green Chemistry Approaches in Diene Synthesis:

| Principle | Application in Diene Synthesis | Example | Reference |

| Atom Economy | Utilizing reactions that incorporate most of the starting material into the final product. | Diels-Alder reactions, Acyclic Diene Metathesis (ADMET). | nih.gov, rsc.org |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents to reduce waste. | Ruthenium-catalyzed metathesis, Palladium-catalyzed cross-coupling. | rsc.org, wur.nl |

| Benign Solvents | Replacing hazardous organic solvents with greener alternatives like water or bio-solvents. | Diels-Alder reactions in water or glycerol. | rsc.org, nih.gov |

| Renewable Feedstocks | Synthesizing dienes and their precursors from biomass-derived starting materials. | Synthesis of diene monomers from furan-based platform chemicals. | rsc.org, rsc.org |

Stereoselective and Regioselective Considerations in the Synthesis of this compound Precursors

The synthesis of specific isomers of a molecule requires precise control over the reaction's regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms). While this compound itself is achiral, the synthesis of its precursors or related, more complex analogs often requires careful consideration of these factors to ensure the formation of the desired product. colab.wsresearchgate.net

Regioselectivity is crucial when constructing the carbon skeleton. For example, in a cross-coupling reaction to form a precursor, the reaction must be directed to the correct positions on the reacting molecules. A novel regioselective synthesis for 2,6-dimethyltetralin, a key precursor to 2,6-dimethylnaphthalene, was achieved using a three-step process starting with a Heck reaction. colab.ws This process yielded 2,6-dimethyltetralin as the sole isomer, avoiding the need for complex separation procedures. colab.ws Such strategies are vital for creating a specific substitution pattern, which is a key challenge in organic synthesis. The choice of catalyst and reaction conditions often dictates the regiochemical outcome. acs.org

Stereoselectivity becomes important when chiral centers are present in precursors or related target molecules. For instance, the synthesis of the pheromone 2,6-dimethyl-1,5-heptadien-3-ol acetate (B1210297), an isomer of an acetate derivative of a this compound precursor, required stereoselective methods to obtain the correct enantiomer. researchgate.netpsu.edu Grignard reactions of aldehydes can create chiral alcohol precursors. The synthesis of all stereoisomers of 6-methylpipecolic acids from 1,6-heptadiene (B165252) highlights its utility in producing enantiomerically pure compounds.

Examples of Precursor Synthesis with Selectivity Control:

| Precursor/Analog | Synthetic Step | Selectivity Type | Key Factor | Reference |

| 2,6-Dimethyltetralin | Heck reaction of 4-bromotoluene and 3-methyl-3-buten-1-ol | Regioselective | Palladium catalyst and reaction conditions | colab.ws |

| (R)-2,6-Dimethyl-1,5-heptadien-3-ol acetate | Synthesis from chiral starting materials | Stereoselective | Use of enantiomerically pure building blocks | researchgate.net |

| 6-Methylpipecolic acids | Asymmetric synthesis from 1,6-heptadiene | Stereoselective | Chiral catalysts or auxiliaries | |

| Pyrazolo[5,1-c]-1,2,4-triazoles | Cu(I)-catalyzed cycloaddition | Regioselective | Copper catalyst and base | acs.org |

Control over regio- and stereoselectivity in the synthesis of precursors is paramount for efficiently producing pure target compounds, minimizing waste from unwanted isomers, and is a central theme in modern organic synthesis.

Mechanistic Investigations of 2,6 Dimethyl 1,6 Heptadiene Reactivity

Fundamental Reaction Pathways of Isolated Olefins within the Diene Structure

The two double bonds in 2,6-dimethyl-1,6-heptadiene are separated by three methylene (B1212753) groups, meaning they behave as independent, isolated olefins in many reactions. Their reactivity is characteristic of typical trisubstituted alkenes.

Electrophilic addition reactions to alkenes are initiated by the attack of an electrophile on the electron-rich carbon-carbon double bond. lasalle.edu In the case of this compound, the addition of an electrophile (E⁺) to one of the double bonds is expected to proceed via the formation of the more stable carbocation intermediate.

According to Markovnikov's rule, when a protic acid like a hydrogen halide (HX) adds across an unsymmetrical alkene, the proton adds to the carbon atom that has more hydrogen atoms, leading to the formation of the more substituted, and thus more stable, carbocation. msu.edu For this compound, each double bond is a trisubstituted alkene. Attack by an electrophile, such as H⁺, will occur at the terminal carbon (C1 or C7) to form a tertiary carbocation at the adjacent carbon (C2 or C6).

Reaction Pathway:

Protonation: The electrophile (H⁺) adds to the terminal carbon of one of the double bonds.

Carbocation Formation: This addition generates a stable tertiary carbocation at the C2 (or C6) position.

Nucleophilic Attack: The nucleophile (X⁻) then attacks the carbocation, forming the final addition product. lasalle.edu

This regioselectivity is driven by the stability of the tertiary carbocation intermediate over the alternative primary carbocation that would form if the electrophile added to the internal carbon of the double bond. msu.edu Reactions involving reagents like water in the presence of an acid catalyst would similarly yield a tertiary alcohol.

| Reagent | Electrophile | Nucleophile | Predicted Major Product |

| HBr | H⁺ | Br⁻ | 2-Bromo-2,6-dimethyl-6-heptene |

| H₂O, H⁺ | H⁺ | H₂O | 2,6-Dimethyl-6-hepten-2-ol |

Radical reactions are characterized by a three-phase mechanism: initiation, propagation, and termination. libretexts.org The initiation step involves the formation of a radical species, often through homolytic cleavage induced by heat or light. libretexts.org

In the context of this compound, a radical initiator can generate a radical that adds to one of the double bonds. The propagation phase then ensues. libretexts.org

Propagation Steps:

Radical Addition: A radical (R•) adds to one of the terminal carbons of the diene, forming a stable tertiary alkyl radical.

Intramolecular Cyclization (Chain Transfer): A key feature of radical reactions with 1,6-dienes is the potential for intramolecular cyclization. The initially formed radical can attack the second double bond within the same molecule. For radicals generated from 1,6-heptadiene (B165252), a 5-exo-trig cyclization is a common pathway, leading to the formation of a five-membered ring (a cyclopentane (B165970) derivative). conicet.gov.ar This is often favored over a 6-endo-trig cyclization.

Hydrogen Abstraction: The newly formed cyclic radical can abstract a hydrogen atom from a neutral molecule (e.g., a solvent or another reactant), propagating the chain and forming the final cyclized product. libretexts.org

Alternatively, if cyclization does not occur, the radical can participate in intermolecular reactions, such as polymerization or abstraction from a donor molecule. libretexts.orgontosight.ai The competition between intramolecular cyclization and intermolecular reactions depends on factors like reactant concentrations. researchgate.net

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu They include cycloadditions, electrocyclizations, and sigmatropic rearrangements.

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile to form a six-membered ring. As an unconjugated 1,6-diene, this compound cannot act as the diene component in a standard Diels-Alder reaction. The two olefinic units are isolated from each other, preventing the necessary cyclic delocalization of four pi-electrons required for the concerted mechanism.

However, the individual double bonds of this compound can function as dienophiles, reacting with a suitable conjugated diene. In such a scenario, the reaction would involve one of the trisubstituted double bonds of the heptadiene adding to a diene like 1,3-butadiene, resulting in a cyclohexene (B86901) derivative. The reactivity would be typical of a trisubstituted alkene acting as a dienophile.

Under specific conditions, this compound can undergo complex intramolecular cyclizations. A notable example is the Photochemical Nucleophile-Olefin Combination, Aromatic Substitution (photo-NOCAS) reaction. cdnsciencepub.com114.55.40 When a solution of this compound, 1,4-dicyanobenzene (an electron acceptor), and methanol (B129727) (a nucleophile) in acetonitrile (B52724) is irradiated, a photo-induced electron transfer occurs. cdnsciencepub.comgrafiati.com

This process generates the radical cation of the diene, which can then follow several competing pathways, leading to a mixture of acyclic and cyclized products. cdnsciencepub.comresearchgate.net

Key Reaction Pathways:

Acyclic Addition: The reaction can proceed via an anti-Markovnikov addition of methanol across one of the double bonds, leading to an acyclic ether product. cdnsciencepub.comgrafiati.com

1,6-Endo Cyclization: The intermediate β-alkoxy radical can undergo a 1,6-endo cyclization, forming cyclohexane (B81311) derivatives. cdnsciencepub.comgrafiati.com

1,7-Endo, Endo Cyclization: The initially formed diene radical cation can undergo a 1,7-endo,endo cyclization to form cycloheptane (B1346806) products. cdnsciencepub.comgrafiati.com

The yields of the different product types from a published study are summarized in the table below. cdnsciencepub.com

| Product Type | Product Name | Yield (%) |

| Acyclic | 4-(1-Methoxymethyl-1,5-dimethyl-5-hexenyl)benzonitrile | 5% |

| Cyclohexane | 4-(cis-3-Methoxymethyl-1,3-dimethylcyclohexyl)benzonitrile | 12% |

| Cyclohexane | 4-(trans-3-Methoxymethyl-1,3-dimethylcyclohexyl)benzonitrile | 11% |

| Cycloheptane | 4-(cis-4-Methoxy-1,4-dimethylcycloheptyl)benzonitrile | 12% |

| Cycloheptane | 4-(trans-4-Methoxy-1,4-dimethylcycloheptyl)benzonitrile | 10% |

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated pi-electron system. wikipedia.org The most common examples are the grafiati.comgrafiati.com Cope and Claisen rearrangements. libretexts.org

The Cope rearrangement involves the thermal reorganization of a 1,5-diene. wikipedia.org Since this compound is a 1,6-diene, it is not structured to undergo a standard grafiati.comgrafiati.com Cope rearrangement. The sigma bond between C3 and C4 is flanked by two pi systems, but the atoms are not in a 1,5-relationship suitable for the concerted six-electron transition state.

A [1,n] sigmatropic shift, such as a cdnsciencepub.comresearchgate.net hydrogen shift, is also structurally unlikely. This reaction requires a hydrogen atom to migrate across a five-atom pi system. libretexts.org In this compound, there are no hydrogens suitably positioned to participate in such a low-energy concerted pathway involving the two double bonds. Therefore, from a conceptual standpoint, this compound is not a prime candidate for common, thermally allowed sigmatropic rearrangements under typical conditions.

Nucleophilic and Organometallic Reactionscaltech.edu

Intramolecular Carbolithiation Reactions of Dilithiated Heptadienescaltech.edu

The intramolecular carbolithiation of 2,6-dilithio-1,6-heptadienes represents a significant synthetic transformation, providing a pathway to five-membered carbocyclic systems. unirioja.es This process involves the cyclization of a vinyllithium (B1195746) moiety onto a lithiated double bond within the same molecule. unirioja.es Research has demonstrated that simple 2,6-dilithio-1,6-heptadienes undergo this type of reaction efficiently. unirioja.es

The generation of the key dianionic intermediate, 2,6-dilithio-1,6-heptadiene, is typically achieved through a lithium-halogen exchange reaction. The precursor, 2,6-dibromo-1,6-heptadiene, is treated with an excess of an alkyllithium reagent, such as tert-butyllithium (B1211817) (tBuLi), in an ethereal solvent like diethyl ether (Et₂O) at low temperatures. unirioja.es This reaction efficiently replaces both bromine atoms with lithium, yielding the dilithiated species. unirioja.es

Once formed, the 2,6-dilithio-1,6-heptadiene undergoes a spontaneous intramolecular cyclization. This reaction involves the nucleophilic attack of one vinyllithium carbanion onto the carbon-carbon double bond of the other lithiated vinyl group. unirioja.es The resulting cyclized intermediate can then be trapped by various electrophiles, leading to functionalized cyclopentane derivatives. unirioja.es For instance, quenching the reaction mixture with water (H₂O) or dimethylformamide (DMF) yields the corresponding protonated or formylated products. unirioja.es

A comparative study was conducted to evaluate the ease of cyclization of the dilithiated species versus a monolithiated analogue. unirioja.es In a parallel experiment, 2,6-dibromo-1,6-heptadiene was treated with four equivalents of tBuLi, while 2-bromo-1,6-heptadiene was treated with two equivalents under identical conditions. The results indicated that the intramolecular carbolithiation involving a lithiated double bond is a facile process. unirioja.es

| Starting Material | Reagent | Key Intermediate | Process |

|---|---|---|---|

| 2,6-Dibromo-1,6-heptadiene | tBuLi (4 equiv) | 2,6-Dilithio-1,6-heptadiene | Intramolecular Carbolithiation |

| 2-Bromo-1,6-heptadiene | tBuLi (2 equiv) | 2-Lithio-1,6-heptadiene | Intramolecular Carbolithiation |

Anionic Cyclization Pathways and Transition State Modelscaltech.edu

The mechanism for the cyclization of 2,6-dilithio-1,6-heptadiene is believed to proceed through a sequence of steps involving carbolithiation followed by an allylic rearrangement. unirioja.es The proposed first step is an intramolecular carbolithiation where one vinyllithium attacks the other, forming a five-membered ring. unirioja.es This generates a methylenecyclopentane (B75326) intermediate, specifically a dianion with a lithiomethyl group and a lithiated exocyclic methylene group. unirioja.es This intermediate, such as species 6 in the proposed scheme, is not the final observed product but is thought to undergo a subsequent allylic rearrangement to furnish the more stable 1,2-bis(lithiomethyl)cyclopentene derivative 5 . unirioja.es

Ab initio molecular orbital calculations have been performed to shed light on the reaction pathway and the structures of the intermediates and transition states for the parent 2,6-dilithio-1,6-heptadiene system. unirioja.es These theoretical studies help to rationalize the observed regioselectivity and stereoselectivity of such anionic cyclizations. For related systems, like substituted 5-hexen-1-yllithiums, the high regio- and stereoselectivity are explained by a transition-state model resembling a cyclohexane chair, where substituents favor pseudoequatorial positions to minimize steric strain. unirioja.es This preference is driven by the energetically favorable coordination of the lithium atom with the distant π-bond of the alkene. unirioja.es

Kinetic and Thermodynamic Parameters Governing this compound Transformationscdnsciencepub.com

The reactivity of this compound can also be explored through photochemical reactions, which provide insights into the behavior of radical intermediates and the kinetic parameters of their subsequent cyclizations. cdnsciencepub.com In the photochemical nucleophile–olefin combination, aromatic substitution (photo-NOCAS) reaction, this compound reacts with methanol in the presence of 1,4-dicyanobenzene as an electron-accepting photosensitizer. cdnsciencepub.comcdnsciencepub.com

This reaction is initiated by a photoinduced electron transfer from the diene to the excited state of 1,4-dicyanobenzene, forming the this compound radical cation. cdnsciencepub.com This reactive intermediate can then follow several competing pathways, leading to a mixture of acyclic and cyclic products. The distribution of these products is governed by the relative rates of different processes, including nucleophilic attack by methanol, and intramolecular cyclization of the radical cation. cdnsciencepub.com

Three distinct types of 1:1:1 adducts (methanol:diene:dicyanobenzene) are formed, revealing complex kinetic competition: cdnsciencepub.com

Acyclic Adduct : An acyclic product, 4-(1-methoxymethyl-1,5-dimethyl-5-hexenyl)benzonitrile, results from the anti-Markovnikov addition of methanol to one of the double bonds of the diene radical cation, followed by subsequent steps. cdnsciencepub.com

Cyclohexane Adducts : A pair of cis-trans isomers of 4-(3-methoxymethyl-1,3-dimethylcyclohexyl)benzonitrile is formed. This pathway involves a 1,6-endo cyclization of an intermediate β-alkoxy radical. cdnsciencepub.com

Cycloheptane Adducts : A cis-trans pair of 4-(4-methoxy-1,4-dimethylcycloheptyl)benzonitrile is also produced. The formation of this seven-membered ring is proposed to occur via a 1,7-endo,endo cyclization of the initially formed this compound radical cation. cdnsciencepub.com

The relative yields of these products provide a measure of the relative rates of the competing cyclization and addition pathways. cdnsciencepub.com

| Product Type | Product Name | Yield (%) | Implied Kinetic Pathway |

|---|---|---|---|

| Acyclic | 4-(1-Methoxymethyl-1,5-dimethyl-5-hexenyl)benzonitrile | 5% | Anti-Markovnikov addition |

| Cyclohexane | cis-4-(3-Methoxymethyl-1,3-dimethylcyclohexyl)benzonitrile | 12% | 1,6-endo cyclization |

| trans-4-(3-Methoxymethyl-1,3-dimethylcyclohexyl)benzonitrile | 11% | ||

| Cycloheptane | cis-4-(4-Methoxy-1,4-dimethylcycloheptyl)benzonitrile | 12% | 1,7-endo,endo cyclization |

| trans-4-(4-Methoxy-1,4-dimethylcycloheptyl)benzonitrile | 10% |

Catalytic Transformations Involving 2,6 Dimethyl 1,6 Heptadiene

Homogeneous Catalysis for Diene Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for a variety of diene transformations.

The polymerization of non-conjugated dienes, particularly 1,6-heptadiene (B165252), is a well-studied process that typically proceeds via a cyclopolymerization mechanism. This process involves an alternating sequence of intramolecular cyclization and intermolecular propagation steps.

Late transition metal complexes, particularly those of cobalt (Co) and iron (Fe) featuring bis(imino)pyridine ligands, have been shown to be effective catalysts for the cyclopolymerization of 1,6-heptadiene when activated by modified methylaluminoxane (B55162) (MMAO). nih.gov These catalytic systems are notable for their ability to selectively produce polymers containing five-membered rings within the polymer backbone. nih.gov The choice of metal center and ligands on the complex can influence the stereochemistry (cis/trans) of the resulting polymer rings. nih.gov For instance, certain iron catalysts exhibit high selectivity for the formation of cis-fused five-membered rings. nih.gov

The general mechanism involves the insertion of one of the diene's vinyl groups into the metal-alkyl bond, followed by a rapid intramolecular cyclization via insertion of the second vinyl group. This forms a five-membered ring and regenerates the active site for subsequent intermolecular reaction with another monomer molecule. nih.gov While specific studies on 2,6-dimethyl-1,6-heptadiene are not detailed in the available literature, it is plausible that it would undergo a similar cyclopolymerization, with the methyl groups potentially influencing the polymer's tacticity and physical properties such as thermal stability.

Table 1: Cyclopolymerization of 1,6-Heptadiene with Fe and Co Catalysts Note: This data pertains to the polymerization of 1,6-heptadiene, the parent compound of this compound.

| Catalyst | Co-catalyst | Temperature (°C) | Polymer Yield (%) | Molecular Weight (Mn) | Ring Structure Selectivity |

| Fe-I / MMAO | MMAO | 25 | 95 | 14,000 | >99% 5-membered ring (trans) |

| Fe-IV / MMAO | MMAO | 25 | 88 | 10,000 | >99% 5-membered ring (cis) |

| Co-I / MMAO | MMAO | 25 | 92 | 11,000 | >99% 5-membered ring (trans) |

Beyond polymerization, 1,6-dienes are excellent substrates for metal-mediated intramolecular cyclization reactions to form carbocyclic compounds. These reactions, often termed cycloisomerizations, are atom-economical processes for constructing five- and six-membered rings. nih.gov Various transition metals, including rhodium (Rh), ruthenium (Ru), palladium (Pd), and indium (In), have been shown to catalyze such transformations. mdpi.comresearchgate.net

For example, ruthenium- and rhodium-based catalysts can effect the intramolecular coupling of C-H bonds with olefins in 1,6-dienes, leading to the formation of cyclopentane (B165970) or cyclohexane (B81311) derivatives. mdpi.com The reaction pathway and product selectivity (i.e., five-membered vs. six-membered ring) can be influenced by the catalyst system and the substitution pattern on the diene. mdpi.comresearchgate.net For this compound, the methyl groups could sterically direct the cyclization pathway. Indium(III) chloride (InCl₃) has also been shown to be an efficient catalyst for the cycloisomerization of 1,6-enynes, where the reaction can proceed through either a 5-exo or 6-endo pathway depending on the substitution of the alkyne, suggesting its potential applicability to diene cyclization. researchgate.net

Catalytic hydrogenation is a fundamental reaction for converting unsaturated compounds like dienes into saturated alkanes. Homogeneous catalysts, such as those based on molybdenum, are effective for the hydrogenation of unactivated olefins under mild conditions. mdpi.com A molybdenum(II) complex has demonstrated efficient catalytic activity for hydrogenating various alkenes at room temperature and atmospheric pressure of hydrogen. mdpi.com Such systems could be applied to the complete saturation of this compound to yield 2,6-dimethylheptane.

Selective functionalization, where only one of the two double bonds reacts, is a more challenging transformation. The slightly different electronic environments of the double bonds in this compound (a 1,1-disubstituted and a monosubstituted olefin) could potentially be exploited for selective reactions. While specific literature on the selective functionalization of this diene is scarce, general methods for diene functionalization, such as hydrosilylation, hydroboration, or hydroamination, could foreseeably be applied. nih.gov

Heterogeneous Catalysis for this compound Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for industrial applications due to their ease of separation and recyclability.

Solid acid catalysts, such as zeolites or sulfated metal oxides, are widely used in petroleum refining and chemical synthesis for reactions like isomerization and cracking. Dehydration is a reaction characteristic of alcohols and is not applicable to dienes like this compound.

Isomerization of the double bonds is a plausible transformation. For example, a solid acid catalyst could potentially facilitate the migration of the double bonds in this compound to form thermodynamically more stable internal isomers, such as 2,6-dimethyl-2,5-heptadiene. However, a detailed search of scientific literature did not yield specific studies on the solid acid-catalyzed isomerization of this compound. Research in this area has focused on other substrates, such as the isomerization of hexadecenes using catalysts like silica-supported Nafion or sulfonated polystyrene resins. mdpi.com

Supported metal catalysts, where metal nanoparticles are dispersed on a high-surface-area support (e.g., alumina, silica, or carbon), are crucial in many industrial processes. researchgate.net These catalysts are often used in hydrogenation, dehydrogenation, and various selective transformations. Pyrolysis, or thermal decomposition in the absence of oxygen, can be influenced by catalysts to direct the fragmentation pathways of molecules.

Organocatalysis and Biocatalysis Approaches for Diene Derivatization (Conceptual)

While transition-metal catalysis dominates the landscape of 1,6-diene transformations, conceptual approaches using organocatalysis and biocatalysis offer promising avenues for the derivatization of this compound, particularly for asymmetric synthesis. These methodologies present greener alternatives, often operating under mild reaction conditions.

Organocatalytic Strategies:

The application of organocatalysis to non-conjugated dienes like this compound is an emerging area. Conceptually, several organocatalytic strategies could be envisioned for its derivatization:

Asymmetric Epoxidation: Chiral organocatalysts, such as those derived from amino acids or cinchona alkaloids, have proven effective in the epoxidation of various olefins. nih.govorganic-chemistry.orgdiva-portal.org For this compound, a selective mono-epoxidation of one of the terminal double bonds could be achieved using a chiral catalyst, leading to the formation of a chiral epoxide. This transformation would introduce valuable functionality for further synthetic manipulations. The reaction would likely proceed via the formation of a chiral oxidant in situ, which then transfers an oxygen atom to the diene.

Asymmetric Aziridination: Similar to epoxidation, organocatalytic methods for the aziridination of olefins have been developed. These reactions introduce a nitrogen-containing three-membered ring, which is a versatile synthetic intermediate. A chiral organocatalyst could facilitate the enantioselective aziridination of one of the double bonds of this compound.

Cyclization Reactions: Organocatalysts can promote intramolecular cyclization reactions. While challenging for non-activated dienes, the development of highly active catalysts could enable the cyclization of this compound to form five- or six-membered rings. This would likely require the installation of an activating group on the diene backbone.

A key challenge in the organocatalytic derivatization of this compound is the non-activated nature of its double bonds. Overcoming this requires the development of highly reactive and selective catalysts.

Biocatalytic Approaches:

Biocatalysis offers a powerful set of tools for the selective functionalization of organic molecules under mild and environmentally benign conditions. Enzymes such as lipases, oxidases, and hydratases could be conceptually applied to this compound.

Enantioselective Hydration: Hydratases could catalyze the addition of water across one of the double bonds in an enantioselective manner, yielding chiral alcohols. This approach would be highly atom-economical.

Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can catalyze a range of reactions, including esterification, hydrolysis, and Michael additions. researchgate.netmdpi.commdpi.comnih.gov While typically used for ester transformations, the promiscuous activity of some lipases might be exploited for the derivatization of this compound, potentially through addition reactions in the presence of suitable nucleophiles.

Oxidative Transformations: Oxidases and peroxygenases could be employed for the selective oxidation of the diene, leading to the formation of epoxides, diols, or other oxygenated products. Directed evolution techniques could be used to tailor the selectivity and activity of these enzymes for this specific substrate.

The success of these biocatalytic approaches would depend on identifying or engineering enzymes with the desired activity and selectivity towards a non-natural, non-activated diene substrate.

Catalyst Design and Optimization for Enhanced Selectivity and Efficiency

The selective transformation of a non-conjugated diene like this compound presents significant challenges due to the presence of two reactive sites with similar electronic properties. Catalyst design and optimization are therefore crucial for achieving high selectivity (chemo-, regio-, and stereoselectivity) and efficiency.

Key Strategies in Catalyst Design:

Ligand Modification: The electronic and steric properties of ligands coordinated to a metal center play a pivotal role in determining the outcome of a catalytic reaction. nih.govnih.govlu.sechemrxiv.orgelsevierpure.com For transformations of this compound, the careful design of ligands can be used to:

Control Regioselectivity: By tuning the steric bulk of the ligand, it is possible to direct the catalyst to one of the two double bonds. For instance, a bulkier ligand might favor reaction at the less sterically hindered terminal position.

Enhance Enantioselectivity: The use of chiral ligands is a cornerstone of asymmetric catalysis. Chiral ligands create a chiral environment around the metal center, which can lead to the preferential formation of one enantiomer of the product.

Modulate Reactivity: The electronic properties of the ligand can influence the reactivity of the catalyst. Electron-donating ligands can increase the electron density on the metal center, making it more nucleophilic, while electron-withdrawing ligands can make it more electrophilic.

Supported Catalysts: Immobilizing a homogeneous catalyst onto a solid support can offer several advantages, including improved stability, easier separation from the reaction mixture, and potential for recycling. escholarship.orggoogle.comtandfonline.comresearchgate.net For reactions involving this compound, supported catalysts could lead to enhanced efficiency and process sustainability. The choice of support material and the method of immobilization are critical factors that can influence the catalyst's performance.

Computational Catalyst Design: Computational methods, such as density functional theory (DFT), are increasingly used to design and optimize catalysts. acs.orgpitt.eduuib.noenergyfrontier.usresearchgate.net These methods can provide valuable insights into reaction mechanisms and the factors that control selectivity. By modeling the interaction of this compound with different catalyst architectures, it is possible to predict which catalysts are most likely to be effective and to guide the experimental design of new catalytic systems.

Optimization of Reaction Conditions:

In addition to catalyst design, the optimization of reaction conditions is essential for achieving high selectivity and efficiency. Key parameters to consider include:

Solvent: The choice of solvent can have a significant impact on the solubility of the reactants and the catalyst, as well as on the stability of intermediates.

Temperature: The reaction temperature can affect the reaction rate and selectivity.

Concentration: The concentration of the reactants and the catalyst can influence the kinetics of the reaction.

A systematic approach to catalyst design and optimization, combining experimental and computational methods, is crucial for unlocking the full potential of catalytic transformations involving this compound.

Polymerization and Oligomerization Studies of 2,6 Dimethyl 1,6 Heptadiene

Historical Overview of Diene Polymerization Research

The scientific journey into diene polymerization has been foundational to the creation of synthetic rubbers and elastomers. Early research in the 20th century identified 1,3-dienes, like isoprene (B109036) and butadiene, as key monomers. rsc.org The discovery of alkali metal-initiated anionic polymerization, and later the invention of Ziegler-Natta catalysts, marked significant milestones, enabling control over polymer stereochemistry to produce materials mimicking natural rubber. rsc.orgresearchgate.netorgoreview.com These catalytic systems demonstrated remarkable stereoregularity, allowing for the synthesis of isotactic, syndiotactic, and atactic polymers. orgoreview.com

Research expanded from conjugated dienes to non-conjugated dienes, such as α,ω-dienes, which opened new avenues in polymer synthesis. orgoreview.comwikipedia.org Acyclic diene metathesis (ADMET) polymerization emerged as a robust technique for creating unsaturated polymers with precise structural control. icesi.edu.co The study of non-conjugated 1,6-dienes, in particular, led to the discovery of cyclopolymerization, an alternating intra-intermolecular propagation process that produces soluble, linear polymers containing cyclic units within the main chain, avoiding the cross-linking often expected from difunctional monomers. researchgate.net This process has been a subject of extensive research, exploring various initiation methods including radical, cationic, and anionic pathways. aub.edu.lb

Cyclopolymerization of 2,6-Dimethyl-1,6-heptadiene

Cyclopolymerization is the hallmark reaction of 1,6-dienes, yielding polymers with cyclic repeating units. This process is critical for producing soluble, non-cross-linked polymers from a divinyl monomer. researchgate.netaub.edu.lb

The generally accepted mechanism for the cyclopolymerization of a 1,6-diene involves the addition of a propagating radical (or ion) to one of the double bonds of the monomer. This initial step forms a new radical center. Before this new center can react with another monomer molecule, it rapidly attacks the second double bond within the same monomer unit. aub.edu.lb This intramolecular cyclization step results in the formation of a cyclic radical, which then propagates the chain by adding to a new monomer, thus incorporating a cyclic structure into the polymer backbone. researchgate.netaub.edu.lb The efficiency of this cyclization is a key factor in preventing cross-linking. cambridge.org

The cyclization of 1,6-dienes can theoretically lead to the formation of either five-membered or six-membered rings. For 1,6-heptadiene (B165252) and its derivatives, the intramolecular cyclization predominantly leads to the formation of five-membered cyclopentane (B165970) rings through a 5-exo-trig cyclization, although the formation of six-membered rings is also possible. researchgate.netbeilstein-journals.org

The stereoselectivity (the spatial arrangement of the atoms, i.e., cis or trans configuration of the substituents on the ring) and regioselectivity of the cyclization are highly dependent on the catalytic system used. cambridge.orgacs.org

Iron- and Cobalt-Based Catalysts: Studies using 2,6-bis(arylimino)pyridine iron and cobalt complexes to polymerize 1,6-heptadiene have shown high selectivity for the formation of five-membered rings. researchgate.netresearchgate.netresearchgate.net Interestingly, the stereochemistry of these rings can be controlled by the choice of metal. Iron-based catalysts tend to produce polymers with cis-fused five-membered rings, while cobalt-based catalysts under similar conditions yield trans-fused rings. cambridge.orgresearchgate.netresearchgate.net The steric bulk of the ligands on the catalyst also plays a crucial role in determining the cis/trans ratio. researchgate.netresearchgate.net

Zirconocene (B1252598) and Hafnium Catalysts: Early transition metal catalysts, such as zirconocene and hafnocene complexes, are also effective for the cyclopolymerization of 1,6-dienes. cambridge.org Cationic zirconocene complexes have been used to polymerize functionalized 1,6-heptadienes, while certain hafnium catalysts have demonstrated the ability to produce polymers with high cyclization selectivity and high cis selectivity. cambridge.orgacs.org

Scandium-Based Catalysts: More recent research has shown that half-sandwich scandium catalysts can achieve remarkable regio- and stereoselectivity in the cyclopolymerization of functionalized 1,6-heptadienes, producing polymers with specific cis-substituted ethylenecyclopentane microstructures in a highly isotactic fashion. acs.org

The ability to control the ring structure and stereochemistry is critical as it directly influences the physical and thermal properties of the resulting polymer. For example, a polymer with a cis-ring structure may exhibit different properties, such as melting point and glass transition temperature, compared to its trans-ring counterpart. cambridge.org

Table 2: Catalyst Influence on Stereoselectivity in 1,6-Heptadiene Derivative Cyclopolymerization

| Catalyst System | Monomer | Predominant Ring Structure | Predominant Stereochemistry |

|---|---|---|---|

| Fe-bis(imino)pyridine / MMAO | 1,6-Heptadiene | Five-membered | cis-fused |

| Co-bis(imino)pyridine / MMAO | 1,6-Heptadiene | Five-membered | trans-fused |

| Cationic Zirconocene | 4-siloxy-1,6-heptadiene | Six-membered (1,3-disubstituted) | Not specified |

| Scandium Half-Sandwich | 4-benzyloxy-1,6-heptadiene | Five-membered (ethylenecyclopentane) | 1,2,4-cis |

| Scandium Half-Sandwich | 4-phenylthio-1,6-heptadiene | Five-membered (ethylenecyclopentane) | 1,2-trans-1,4-cis |

Source: Compiled from findings on various catalytic systems. cambridge.orgresearchgate.netacs.orgresearchgate.net

Influence of Catalyst Systems on Cyclopolymerization (e.g., Transition Metal Complexes)

The choice of transition metal catalyst profoundly dictates the pathway of cyclopolymerization for 1,6-dienes, including analogs like this compound. The catalyst influences not only the efficiency of the polymerization but also the structure of the resulting cyclic units, primarily whether five- or six-membered rings are formed, and their stereochemistry (cis or trans).

Late transition metal complexes, particularly those involving iron (Fe), cobalt (Co), and palladium (Pd), have been shown to be effective catalysts for the cyclopolymerization of 1,6-heptadiene. researchgate.netresearchgate.netacs.org When activated with a cocatalyst like modified methylaluminoxane (B55162) (MMAO), iron and cobalt complexes bearing bis(imino)pyridine ligands catalyze the cyclopolymerization to produce polymers containing five-membered rings. researchgate.netresearchgate.net The stereochemistry of these rings is sensitive to the steric bulk of the substituents on the catalyst's ligands. researchgate.net For instance, certain iron-bis(imino)pyridine catalysts can yield polymers with a high preference for trans-fused five-membered rings. researchgate.net In contrast, some cobalt-based systems may produce polymers with varying cis/trans ratios. researchgate.net

Cationic palladium complexes also catalyze the cyclopolymerization of 1,6-heptadiene derivatives, yielding polymers that contain trans-fused five-membered rings in each repeating unit. nih.gov

Conversely, early transition metal complexes, such as those based on zirconium (Zr) and hafnium (Hf), typically yield polymers with six-membered rings. acs.orgcambridge.org For example, cationic zirconocene complexes are effective for the cyclopolymerization of substituted 1,6-heptadienes, leading to polymers with 1,3-disubstituted six-membered ring structures. cambridge.org

Table 1: Influence of Catalyst Type on Cyclopolymerization of 1,6-Heptadiene Analogs

| Catalyst Family | Specific Catalyst Example | Resulting Ring Structure | Key Finding | Reference |

|---|---|---|---|---|

| Late Transition Metal (Fe, Co) | Bis(imino)pyridine Fe/Co complexes + MMAO | Five-membered rings | Produces polymers with cis- or trans-fused five-membered rings depending on the specific complex. researchgate.netresearchgate.net | researchgate.net, researchgate.net |

| Late Transition Metal (Pd) | Cationic Pd-diimine complexes | Five-membered rings (trans) | Yields polymers with trans-fused five-membered rings. nih.gov | nih.gov |

| Early Transition Metal (Zr, Hf) | Cationic zirconocene or hafnocene complexes | Six-membered rings | Forms polymers containing 1,3-disubstituted six-membered rings. acs.orgcambridge.org | cambridge.org, acs.org |

Coordination Polymerization (Living and Controlled)

Coordination polymerization provides a powerful method for controlling the synthesis of polymers from diene monomers. In a controlled polymerization, the rate of termination and chain transfer reactions are negligible compared to the rate of propagation, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. When these characteristics are combined with the ability to re-initiate polymerization upon the addition of more monomer, the process is termed living coordination polymerization.

This level of control is particularly valuable for creating complex polymer architectures, such as block copolymers. researchgate.netnih.gov For 1,6-dienes, living coordination polymerization enables precise manipulation of the polymer's microstructure. nih.gov

Ziegler-Natta and metallocene catalysts are two major classes of coordination catalysts used for olefin and diene polymerization. nih.gov

Ziegler-Natta catalysts , the traditional choice for large-scale polyolefin production, are typically heterogeneous, multi-site catalysts. nih.govgrace.com This multi-site nature means that several types of active sites exist within the catalyst, leading to the production of polymers with a broad molecular weight distribution and a non-uniform composition. nih.govgoogle.com While robust and cost-effective, they offer limited control over the polymer's microstructure. grace.com

Metallocene catalysts represent a more modern class of single-site catalysts. grace.comgoogle.com These are homogeneous organometallic complexes that contain a single type of active site. nih.gov This uniformity allows for the production of polymers with narrow molecular weight distributions and a highly uniform microstructure. nih.govgrace.com The properties of the resulting polymer, such as stereoregularity and crystallinity, can be precisely tuned by modifying the ligand structure of the metallocene complex. google.comhhu.de

Table 2: Comparison of Ziegler-Natta and Metallocene Catalysts

| Characteristic | Ziegler-Natta Catalysts | Metallocene Catalysts | Reference |

|---|---|---|---|

| Active Sites | Multiple types (Multi-site) | Single type (Single-site) | nih.gov |

| Homogeneity | Typically heterogeneous | Typically homogeneous (can be supported) | google.com, hhu.de |

| Molecular Weight Distribution | Broad | Narrow | grace.com, nih.gov |

| Microstructure Control | Limited | High; tunable via ligand design | google.com |

Living coordination polymerization of 1,6-dienes has been achieved using specific single-site catalysts, enabling the synthesis of polymers with highly controlled architectures. researchgate.netnih.gov Group 4 transition metal complexes, such as certain hafnium-based initiators, have demonstrated the ability to conduct living cyclopolymerization of 1,6-heptadiene. researchgate.net

This living nature allows for "stereoengineering," where the stereochemical microstructure can be systematically varied. nih.gov By controlling the polymerization conditions, it is possible to produce a range of materials, from highly stereoregular to completely amorphous forms, from a single monomer. researchgate.net Furthermore, the living characteristic is essential for synthesizing well-defined block copolymers. researchgate.netnih.gov For example, an AB diblock copolymer can be created by polymerizing 1,6-heptadiene to form a "hard" block, followed by the sequential addition and polymerization of a different monomer, like 1-hexene (B165129), to form a "soft" block. nih.gov This results in microphase-separated materials with unique properties. researchgate.net

Copolymerization Studies of this compound with Other Monomers

The incorporation of this compound as a comonomer into polyolefins can introduce cyclic structures into the polymer backbone, altering its physical properties. Studies on the parent monomer, 1,6-heptadiene, and its derivatives have demonstrated successful copolymerization with various α-olefins.

For instance, copolymerization of 1,6-heptadiene derivatives with ethylene (B1197577), catalyzed by palladium complexes, yields polymers containing both the characteristic trans-fused five-membered rings from the diene and branched oligoethylene units. nih.gov Similarly, copolymerization with 1-hexene has been achieved, though the relative consumption rates of the diene and the α-olefin can vary, influencing the final copolymer composition. nih.gov In one study, the copolymerization of a substituted 1,6-heptadiene with 1-hexene resulted in a polymer with 26% incorporation of the diene monomer. nih.gov

However, attempts to copolymerize 1,6-heptadiene with ethylene using certain iron-bis(imino)pyridine catalysts resulted in the formation of a mixture of homopolymers—poly(1,6-heptadiene) and polyethylene (B3416737)—rather than a true copolymer, suggesting that the heterogeneity of the active species can play a critical role. researchgate.net

Polymer Microstructure Analysis and Relationship to Polymerization Mechanism (Conceptual)

The formation of a five-membered versus a six-membered ring is a primary outcome of catalyst selection. As discussed, late transition metal catalysts (Fe, Co, Pd) tend to favor a mechanism that results in five-membered rings. researchgate.netnih.gov This typically involves the insertion of one vinyl group into the metal-polymer bond, followed by an intramolecular cyclization where the second vinyl group inserts to form a stable, five-membered cyclopentylmethyl-metal species, which then propagates the chain. nih.gov

In contrast, early transition metal catalysts (Zr, Hf) promote a pathway leading to six-membered rings. cambridge.org This suggests a different coordination and insertion mechanism at the catalytic center. The stereochemistry of the ring fusion is also mechanistically controlled. The geometry of the catalyst's active site and the steric interactions with the incoming monomer and the growing polymer chain dictate whether a cis or trans ring junction is formed. For example, bulky ligands on the metal center can create a steric environment that forces the cyclization to proceed in a specific stereochemical direction, leading to highly stereoselective polymerization. researchgate.net

Therefore, by analyzing the polymer's microstructure using techniques like NMR spectroscopy, one can deduce critical details about the polymerization mechanism, including the nature of the active species and the transition states involved in propagation and cyclization. researchgate.netnih.gov

Advanced Spectroscopic Characterization Techniques for 2,6 Dimethyl 1,6 Heptadiene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,6-dimethyl-1,6-heptadiene. It provides detailed information about the carbon-hydrogen framework of the molecule.

Advanced 1H and 13C NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the structure of this compound. The ¹H NMR spectrum would show signals corresponding to the different types of protons in the molecule, such as the vinyl, allylic, and methyl protons. Similarly, the ¹³C NMR spectrum would display distinct peaks for the sp²-hybridized carbons of the double bonds and the sp³-hybridized carbons of the alkyl chain and methyl groups.

For a more definitive structural assignment and to resolve any ambiguities in the 1D spectra, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular structure.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the protons on adjacent carbons, helping to establish the connectivity of the heptane (B126788) chain. For instance, the allylic protons would show correlations with the adjacent methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would show a cross-peak for each C-H bond, linking the proton and carbon chemical shifts. This is invaluable for assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. In the case of this compound, HMBC would show correlations between the methyl protons and the sp² carbons of the double bond, confirming the position of the methyl groups.

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations (Predicted) |

|---|---|---|---|

| 1 (CH₂) | ~4.7 | ~110 | COSY: H-3; HSQC: C-1; HMBC: C-2, C-3 |

| 2 (C) | - | ~145 | HMBC: H-1, H-3, H-8 |

| 3 (CH₂) | ~2.0 | ~37 | COSY: H-1, H-4; HSQC: C-3; HMBC: C-1, C-2, C-4, C-5 |

| 4 (CH₂) | ~1.4 | ~22 | COSY: H-3, H-5; HSQC: C-4; HMBC: C-3, C-5 |

| 5 (CH₂) | ~2.0 | ~37 | COSY: H-4, H-6; HSQC: C-5; HMBC: C-4, C-6, C-7 |

| 6 (C) | - | ~145 | HMBC: H-5, H-7, H-9 |

| 7 (CH₂) | ~4.7 | ~110 | COSY: H-5; HSQC: C-7; HMBC: C-5, C-6 |

| 8 (CH₃) | ~1.7 | ~22 | HSQC: C-8; HMBC: C-2, C-3 |

| 9 (CH₃) | ~1.7 | ~22 | HSQC: C-9; HMBC: C-6, C-5 |

Solid-State NMR for Polymer Microstructure and Conformation Analysis (Conceptual)

Should this compound be polymerized, solid-state NMR (ssNMR) would be an indispensable tool for characterizing the resulting polymer's microstructure and conformation. Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, ssNMR provides information about the polymer chains in the solid state.

For a hypothetical poly(this compound), ssNMR could be used to:

Determine Tacticity: The stereochemical arrangement of the repeating units (tacticity) significantly influences the polymer's physical properties. ssNMR can distinguish between isotactic, syndiotactic, and atactic polymer chains by resolving the chemical shifts of carbons in different stereochemical environments.

Analyze Chain Conformation: Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) and Wideline Separation (WISE) NMR can provide insights into the conformation of the polymer chains (e.g., helical vs. random coil) and the dynamics of different segments of the polymer.

Characterize Crystalline and Amorphous Regions: By exploiting differences in molecular mobility, ssNMR can differentiate between the crystalline and amorphous domains within the polymer, providing information on the degree of crystallinity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

For this compound, the key vibrational modes that would be observed include:

C-H Stretching: The sp² C-H stretching vibrations of the vinyl groups are expected to appear just above 3000 cm⁻¹, while the sp³ C-H stretching vibrations of the methylene and methyl groups will be observed just below 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond stretch will give rise to a band in the region of 1640-1650 cm⁻¹. Due to the terminal nature of the double bonds, this peak is expected to be of medium intensity in the IR spectrum.

C-H Bending: The out-of-plane C-H bending (wagging) vibrations of the =CH₂ groups are particularly characteristic and give rise to strong absorptions in the 890-900 cm⁻¹ region of the IR spectrum. The bending vibrations of the methyl and methylene groups will appear in the 1375-1465 cm⁻¹ range. spcmc.ac.in

Raman spectroscopy would provide complementary information. The C=C stretching vibration, which may be weak in the IR spectrum if the change in dipole moment is small, is often strong in the Raman spectrum due to the significant change in polarizability during the vibration.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| sp² C-H Stretch | 3070-3090 | IR, Raman | Characteristic of vinyl groups. |

| sp³ C-H Stretch | 2850-2960 | IR, Raman | From methyl and methylene groups. |

| C=C Stretch | 1640-1650 | IR, Raman | Stronger in Raman for symmetric substitution. |

| CH₂ Scissoring | ~1465 | IR | Bending vibration of methylene groups. |

| CH₃ Asymmetric Bending | ~1450 | IR | Bending vibration of methyl groups. |

| CH₃ Symmetric Bending | ~1375 | IR | Characteristic "umbrella" mode of methyl groups. |

| =CH₂ Out-of-Plane Bend | 890-900 | IR | Strong and characteristic band for terminal alkenes. |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through the analysis of fragmentation patterns, can offer valuable structural clues. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) (Conceptual)